Methylbenzethonium chloride

Catalog No.
S1532497
CAS No.
25155-18-4
M.F
C28H44NO2.Cl
C28H44ClNO2
M. Wt
462.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylbenzethonium chloride

CAS Number

25155-18-4

Product Name

Methylbenzethonium chloride

IUPAC Name

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride

Molecular Formula

C28H44NO2.Cl
C28H44ClNO2

Molecular Weight

462.1 g/mol

InChI

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1

InChI Key

QWZLBLDNRUUYQI-UHFFFAOYSA-M

SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

Synonyms

((((1,1,3,3-tetramethylbutyl)cresoxy)ethoxy)ethyl)dimethylbenzylammonium chloride, Bactine, benzyldimethyl(2-(2-(4-(1,1,3,3- tetramethylbutyl)-tolyloxy)ethoxy)ethyl) ammonium chloride, Diaparene, Hyamine, methylbenzethonium, methylbenzethonium chloride, methylbenzethonium chloride, monohydrate, methylbenzethonium hydroxide

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]

The exact mass of the compound Methylbenzethonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758427. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Benzylammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial; Antistatic; Deodorant; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Methylbenzethonium chloride (CAS: 25155-18-4) is a synthetic quaternary ammonium compound (QAC), a class of cationic surfactants recognized for their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses.[1][2][3] It functions by disrupting microbial cell membranes, leading to cell lysis.[1] This mechanism, combined with its water solubility and ability to form stable emulsions, makes it a common ingredient in topical antiseptics, disinfectants, and as a preservative in personal care products and pharmaceuticals.[1][4] Its cationic nature allows it to adhere to negatively charged surfaces like skin, which can provide prolonged antimicrobial action.[1]

While structurally similar to other quaternary ammonium compounds like benzethonium chloride and benzalkonium chloride, methylbenzethonium chloride is not a direct drop-in substitute. Seemingly minor molecular differences, such as the addition of a single methyl group on the benzene ring, can alter the compound's biological activity and physicochemical properties.[5] These structural nuances can lead to significant, application-critical variations in antimicrobial spectrum, efficacy against specific pathogens, and cytotoxicity profiles.[6] For formulators and researchers, selecting the correct QAC is essential, as substitution can compromise the final product's performance, stability, and safety profile, making direct interchangeability unreliable for optimized systems.

Selective Cytotoxicity: Differentiated Impact on Cancer vs. Normal Cells Compared to Benzethonium Chloride

In a comparative screen for anticancer agents, both methylbenzethonium chloride and its close analog benzethonium chloride were identified as selectively toxic to human pharyngeal cancer cells over normal human fibroblasts. However, the compounds exhibited distinct cytotoxicity profiles. For the undifferentiated nasopharyngeal cancer cell line C666-1, methylbenzethonium chloride showed an ED50 of 7.2 μM, whereas benzethonium chloride had a lower ED50 of 5.3 μM.[7] Conversely, against normal human fibroblast cells (GM05757), methylbenzethonium chloride was less toxic (ED50 = 25.0 μM) than benzethonium chloride (ED50 = 17.0 μM).[7]

Evidence DimensionCytotoxicity (ED50) after 48-hour incubation
Target Compound Data7.2 μM (C666-1 Cancer Cells); 25.0 μM (GM05757 Normal Cells)
Comparator Or BaselineBenzethonium Chloride: 5.3 μM (C666-1 Cancer Cells); 17.0 μM (GM05757 Normal Cells)
Quantified Difference26.4% higher ED50 (less potent) against C666-1 cancer cells, but 47% higher ED50 (less toxic) against normal fibroblasts compared to benzethonium chloride.
ConditionsIn vitro cell-based tetrazolium assay on human undifferentiated nasopharyngeal carcinoma cells (C666-1) and normal human fibroblasts (GM05757).

This provides a quantitative basis for selecting methylbenzethonium chloride in applications where a wider therapeutic window between desired bioactivity and toxicity to normal cells is a critical procurement requirement.

Distinct Antiplasmodial Activity Profile Compared to Other Quaternary Ammonium Antiseptics

In a screen for gametocytocidal compounds against Plasmodium falciparum, methylbenzethonium chloride demonstrated potent activity with an IC50 value of 10.0 µM.[7] This potency is distinct from other common QAC antiseptics tested under the same conditions. For example, benzalkonium chloride showed a higher potency with an IC50 of 7.0 µM, while cetylpyridinium chloride was less potent, also with an IC50 of 7.0 µM but achieving only 66.4% inhibition at that concentration compared to 98.5% for benzalkonium chloride and 98.3% for methylbenzethonium chloride.[7] Another related QAC, benzododecinium chloride, was less effective.[7]

Evidence DimensionAntiplasmodial Activity (IC50) and % Inhibition
Target Compound DataIC50: 10.0 µM; Inhibition: 98.3%
Comparator Or BaselineBenzalkonium chloride: IC50: 7.0 µM, Inhibition: 98.5%; Cetylpyridinium chloride: IC50: 7.0 µM, Inhibition: 66.4%
Quantified DifferenceExhibits comparable high-level inhibition to benzalkonium chloride but at a 43% higher concentration, while being significantly more effective than cetylpyridinium chloride at a similar concentration.
ConditionsIn vitro gametocytocidal screen against P. falciparum (NF54 strain).

This specific activity profile allows researchers to select methylbenzethonium chloride for parasitology studies where its particular potency and chemical structure are required, differentiating it from other QACs that may offer higher raw potency but different molecular interactions.

Formulation Compatibility: Use as a Preservative in Topical Gel Formulations

Methylbenzethonium chloride is specified for use as a preservative in cosmetic and pharmaceutical formulations, often at concentrations of 0.5% or less for skin applications and 0.02% for use near the eye.[7] Its utility is demonstrated in patent literature where it, alongside its close analog benzethonium chloride, is listed as a suitable preservative in complex topical gel formulations.[8] These formulations often contain active pharmaceutical ingredients and excipients like hydroxypropyl methyl cellulose and various glycols, indicating its compatibility and stability within these common formulation bases. This established use contrasts with preservatives that may be incompatible with cationic gels or certain active ingredients.

Evidence DimensionFormulation Suitability
Target Compound DataEstablished use as a preservative in topical gel formulations at concentrations up to 0.5%.
Comparator Or BaselineOther cosmetic preservatives which may have different solubility, stability, or compatibility profiles in cationic gel systems.
Quantified DifferenceNot applicable (demonstrated compatibility).
ConditionsUse as a preservative in cosmetic and pharmaceutical topical products.

For formulators, this established use provides confidence in the compound's processability and compatibility within common topical delivery systems, reducing procurement risk compared to selecting a less-documented preservative for a new formulation.

Pre-clinical Development of Therapeutics Requiring a Specific Cytotoxicity Window

Based on its differential toxicity towards cancerous versus normal cell lines, methylbenzethonium chloride is a candidate for early-stage anticancer research, particularly when the goal is to maximize the therapeutic index. Its demonstrated lower toxicity to normal human fibroblasts compared to benzethonium chloride makes it a rational choice for screening and lead optimization studies where minimizing off-target cytotoxicity is a primary objective.[7]

Formulation of Topical Personal Care and Pharmaceutical Products

As an established preservative with a history of use in topical formulations, methylbenzethonium chloride is a reliable procurement choice for developing new creams, gels, and antiseptic solutions. Its documented compatibility with common pharmaceutical excipients reduces formulation risk and development time, making it suitable for projects requiring a proven preservative that functions well in cationic or emulsion-based systems.[8]

In Vitro Screening for Antiparasitic Agents with a Quaternary Ammonium Scaffold

For research programs focused on discovering new antiparasitic drugs, particularly against Plasmodium species, methylbenzethonium chloride serves as a valuable tool. Its specific, quantified IC50 value allows it to be used as a benchmark compound or as a scaffold for medicinal chemistry efforts, where its activity profile is distinct from that of other commercially available QACs like benzalkonium chloride.[9]

Hydrogen Bond Acceptor Count

3

Exact Mass

461.3060573 g/mol

Monoisotopic Mass

461.3060573 g/mol

Heavy Atom Count

32

UNII

NN7590IUQX

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antiprotozoal Agents

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1320-44-1
25155-18-4

Wikipedia

Benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-O-tolyl)oxy)ethoxy)ethyl)ammonium chloride

Use Classification

Cosmetics -> Antistatic; Surfactant; Deodorant; Antimicrobial

Dates

Last modified: 08-15-2023

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